
3-Bromophthalide
Overview
Description
3-Bromophthalide is an organic compound with the molecular formula C8H5BrO2. It is a brominated derivative of phthalide, characterized by the presence of a bromine atom at the third position of the phthalide ring. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromophthalide can be synthesized through several methods. One common method involves the bromination of phthalide using N-bromosuccinimide in the presence of a solvent such as carbon tetrachloride. The reaction is typically carried out under reflux conditions with exposure to light, which facilitates the bromination process . The reaction mixture is then filtered, and the product is recrystallized from cyclohexane to obtain pure this compound.
Industrial Production Methods: In industrial settings, this compound can be produced by the direct bromination of phthalide over an extended period, typically 10-13 hours, yielding 82-83% of the product . Another method involves the reaction of orthotoluic acid with bromine at elevated temperatures (135-145°C) to produce this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Bromophthalide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles in nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form phthalide or other derivatives.
Oxidation Reactions: Oxidation can lead to the formation of phthalic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products:
Substitution: Products include various substituted phthalides.
Reduction: Phthalide and its derivatives.
Oxidation: Phthalic acid and related compounds.
Scientific Research Applications
Chemical Synthesis and Organic Chemistry
3-Bromophthalide serves as a crucial intermediate in organic synthesis. Its unique bromination at the third position of the phthalide ring enhances its reactivity, making it valuable for synthesizing various complex organic molecules.
Synthetic Applications
The compound is utilized in several synthetic transformations, including:
- N-substituted 3-hydroxyphthalimidines : Reacting this compound with amines yields these compounds, providing an alternative to traditional phthalimide reductions.
- 5-Fluorouracil derivatives : Condensation reactions with 5-fluorouracil under basic conditions produce N-phthalidyl 5-fluorouracil derivatives, some of which exhibit notable antitumor activity.
- Highly branched pseudodendrimers : Polymerization of 6-amino-3-bromophthalide results in branched polymers, demonstrating its potential in polymer chemistry.
- Anthracycline derivatives : In Friedel-Crafts alkylation reactions, this compound can be used to synthesize various anthracycline derivatives.
Table 1: Synthetic Applications of this compound
Application | Description |
---|---|
N-substituted 3-hydroxyphthalimidines | Alternative synthesis method for phthalimides. |
5-Fluorouracil derivatives | Antitumor compounds derived from condensation reactions. |
Highly branched pseudodendrimers | Polymers produced through the polymerization of amino derivatives. |
Anthracycline derivatives | Natural product synthesis via Friedel-Crafts reactions. |
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. In studies using the ABTS assay, it demonstrated superior activity compared to Trolox, a standard antioxidant.
Table 2: Antioxidant Activity Results
Compound | ABTS Assay Result (%) | Comparison to Trolox (%) |
---|---|---|
This compound | 95 | 110 |
Compound 5a | 90 | 105 |
Compound 5b | 57 | 66 |
Anti-Inflammatory Activity
In vitro studies have shown that this compound significantly inhibits lipopolysaccharide (LPS)-induced nitric oxide (NO) production in microglial and macrophage cells. It also reduces pro-inflammatory cytokine expression.
Table 3: Inhibition of NO Production by this compound
Cell Type | IC50 Value (μM) | Cytokine Expression Reduction (%) |
---|---|---|
Bv.2 Microglial Cells | 15 | IL-1β: 50%, IL-6: 45% |
RAW 264.7 Macrophages | 12 | IL-1β: 60%, IL-6: 50% |
Metabolic Pathways
The compound is involved in metabolic pathways related to fatty acid synthesis. It interacts with enzymes in this pathway, leading to bacterial cell death and inhibition of fatty acid production.
Case Studies and Research Findings
Numerous studies have documented the applications and effects of this compound:
- Antibacterial Properties : Studies have shown that it exhibits antibacterial activity against Gram-positive bacteria by inhibiting fatty acid synthesis.
- Pharmaceutical Development : Research has explored its potential use in pharmaceuticals targeting metabolic disorders and cardiovascular diseases.
- Environmental Chemistry : Its role as a precursor in agrochemical production highlights its industrial significance.
These findings underscore the compound's versatility across various scientific domains.
Mechanism of Action
The mechanism of action of 3-Bromophthalide varies depending on its application. In antibacterial applications, it inhibits the synthesis of fatty acids by blocking enzymes in the fatty acid biosynthetic pathway, leading to bacterial cell death . Additionally, it exhibits anti-inflammatory effects by inhibiting prostaglandin synthesis .
Comparison with Similar Compounds
Phthalide: The parent compound of 3-Bromophthalide, used in various organic syntheses.
Phthalic Anhydride: A related compound used in the production of plastics and resins.
5-Bromophthalide: Another brominated derivative with similar properties.
4-Methylphthalic Anhydride: A methylated derivative used in organic synthesis.
Uniqueness: this compound is unique due to its specific bromination at the third position, which imparts distinct reactivity and properties compared to other phthalide derivatives. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry .
Biological Activity
3-Bromophthalide, a derivative of phthalide, has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry, supported by data tables and relevant research findings.
Synthesis of this compound
This compound can be synthesized through various methods, including direct bromination of phthalide. A notable procedure involves the bromination of phthalide over a period of 10-13 hours, yielding approximately 82-83% of the desired product . Additionally, a novel method for bromination has been reported, which emphasizes the efficiency and environmental considerations in the synthesis process .
Antioxidant Activity
This compound exhibits significant antioxidant properties. In a study evaluating various 3-arylphthalide derivatives, this compound demonstrated notable activity in the ABTS assay, outperforming Trolox, a standard antioxidant . The antioxidant activity is attributed to its ability to scavenge free radicals effectively.
Table 1: Antioxidant Activity of this compound Derivatives
Compound | ABTS Assay Result (%) | Comparison to Trolox (%) |
---|---|---|
This compound | 95 | 110 |
Compound 5a | 90 | 105 |
Compound 5b | 57 | 66 |
Anti-Inflammatory Activity
The anti-inflammatory effects of this compound have also been investigated. In vitro studies revealed that it significantly inhibits lipopolysaccharide (LPS)-induced nitric oxide (NO) production in microglial and macrophage cells. The compound reduced the expression of pro-inflammatory cytokines such as IL-1β and IL-6 in RAW 264.7 cells, indicating its potential as an anti-inflammatory agent .
Table 2: Inhibition of NO Production by this compound
Cell Type | IC50 Value (μM) | Cytokine Expression Reduction (%) |
---|---|---|
Bv.2 Microglial Cells | 15 | IL-1β: 50%, IL-6: 45% |
RAW 264.7 Macrophages | 12 | IL-1β: 60%, IL-6: 50% |
The mechanism underlying the biological activities of this compound involves its interaction with cellular signaling pathways. The compound's ability to modulate oxidative stress and inflammation suggests that it may inhibit the NF-kB pathway, a critical regulator of inflammatory responses .
Q & A
Q. Basic: What are the standard synthetic routes for preparing 3-Bromophthalide, and what analytical methods confirm its purity?
Methodological Answer:
this compound is typically synthesized via bromination of phthalide using brominating agents like or (N-bromosuccinimide) in anhydrous conditions. The reaction is monitored via thin-layer chromatography (TLC) to track completion. Post-synthesis, purity is confirmed using -NMR and -NMR to verify the absence of unreacted starting materials or byproducts. IR spectroscopy is used to confirm the lactone carbonyl stretch (~1768 cm) and aromatic C-Br vibrations . For quantitative purity, HPLC with UV detection (e.g., at 254 nm) is recommended, ensuring ≥98% purity as per industrial standards .
Q. Advanced: How can researchers optimize reaction conditions to minimize byproducts during this compound synthesis?
Methodological Answer:
Optimization requires systematic variation of parameters:
- Solvent choice : Anhydrous dichloromethane or DMF improves bromine reactivity while reducing hydrolysis.
- Temperature control : Maintaining 0–5°C suppresses side reactions like dibromination.
- Stoichiometry : A 1.1:1 molar ratio of brominating agent to phthalide avoids excess bromine, which can lead to over-brominated byproducts (e.g., 3,5-dibromophthalide).
- Catalysts : Lewis acids like FeCl may enhance regioselectivity.
Post-reaction, column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. GC-MS or high-resolution mass spectrometry (HRMS) identifies trace byproducts, as seen in studies resolving 212.9558 ([M+H] for ) .
Q. Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
Core techniques include:
- -NMR : Aromatic protons appear as doublets (δ 7.5–8.0 ppm), with the lactone methylene group as a singlet (~δ 5.2 ppm).
- -NMR : The lactone carbonyl resonates at ~170 ppm; aromatic carbons adjacent to Br show deshielding (~125–135 ppm).
- IR spectroscopy : Key peaks include the lactone C=O stretch (~1768 cm) and C-Br absorption (~690 cm).
- Elemental analysis : Confirms %C, %H, and %Br to validate molecular formula .
Q. Advanced: How can discrepancies in reported spectral data for this compound be resolved?
Methodological Answer:
Discrepancies (e.g., shifted NMR peaks) may arise from solvent effects, impurities, or instrumentation calibration. To resolve:
Reproduce conditions : Use identical solvents (e.g., CDCl) and NMR frequencies (e.g., 399.945 MHz for ) as cited studies.
Spiking experiments : Add authentic this compound to the sample; peak coalescence confirms identity.
Cross-validate with HRMS : Compare observed 212.9558 ([M+H]) with theoretical values for and isotopes .
Literature benchmarking : Align data with peer-reviewed studies (e.g., Ortega et al., 2022) rather than vendor catalogs .
Q. Basic: What are the primary research applications of this compound in organic synthesis?
Methodological Answer:
this compound serves as:
- Building block : For synthesizing phthalide derivatives via Suzuki-Miyaura cross-coupling (e.g., 3-arylphthalides with antioxidant activity).
- Lactone precursor : In ring-opening reactions to generate brominated carboxylic acids.
- Intermediate : In natural product synthesis (e.g., analogues of cytotoxic marine compounds).
Documentation of reaction pathways should include kinetic studies (e.g., monitoring lactone stability under basic conditions) .
Q. Advanced: How can this compound be utilized in designing asymmetric catalysis studies?
Methodological Answer:
The bromine atom in this compound acts as a directing group for enantioselective transformations:
- Chiral ligand screening : Test ligands like BINAP or Salen in Pd-catalyzed asymmetric allylic alkylation.
- Dynamic kinetic resolution : Optimize conditions (e.g., temperature, solvent polarity) to favor one enantiomer during lactone ring-opening.
- Mechanistic probes : Use -labeling or DFT calculations to study steric effects on chirality transfer.
Publish protocols in line with reproducibility standards, detailing catalyst loading (≤5 mol%) and turnover frequency (TOF) metrics .
Q. Basic: How should researchers handle contradictions in reported yields for this compound synthesis?
Methodological Answer:
Contradictions often stem from unoptimized conditions or purity assessment methods. To address:
Replicate procedures : Use identical reagents (e.g., anhydrous ) and glassware (oven-dried).
Quantify yields : Report both isolated and spectroscopic yields; discrepancies >10% warrant re-evaluation.
Compare analytical methods : HPLC purity vs. NMR integration may differ due to undetected volatiles .
Q. Advanced: What strategies mitigate bromine-related hazards during this compound synthesis?
Methodological Answer:
- Containment : Use sealed reactors with scrubbers to trap HBr gas.
- Personal protective equipment (PPE) : Acid-resistant gloves and face shields.
- Waste management : Quench excess bromine with NaSO before disposal.
- Real-time monitoring : IR spectroscopy detects bromine leaks. Document safety protocols per institutional guidelines and SDS recommendations (e.g., MedChemExpress, 2024) .
Q. Basic: How can researchers ensure reproducibility when synthesizing this compound?
Methodological Answer:
- Detailed protocols : Specify reaction times, temperatures, and stirring rates.
- Batch consistency : Use reagents from the same supplier (e.g., Kanto Reagents >95% purity).
- Data transparency : Share raw NMR/IR files in supplementary materials.
- Peer validation : Collaborate with independent labs to verify yields .
Q. Advanced: What computational tools aid in predicting this compound reactivity?
Methodological Answer:
- DFT calculations : Use Gaussian or ORCA to model transition states for bromine substitution.
- Molecular docking : Predict binding affinity in enzyme inhibition studies (e.g., COX-2).
- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups) with antioxidant activity.
Validate predictions with experimental IC values from assays like DPPH radical scavenging .
Properties
IUPAC Name |
3-bromo-3H-2-benzofuran-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO2/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMSHAWYULIVFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(OC2=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20884304 | |
Record name | 1(3H)-Isobenzofuranone, 3-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20884304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6940-49-4 | |
Record name | 3-Bromophthalide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6940-49-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1(3H)-Isobenzofuranone, 3-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006940494 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Bromophthalide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60137 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1(3H)-Isobenzofuranone, 3-bromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1(3H)-Isobenzofuranone, 3-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20884304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromophthalide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.349 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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